Rocuronium

Neuromuscular blockade Anesthesia induction Rapid sequence intubation

Rocuronium bromide (CAS 119302-91-9) is the preferred non‑depolarizing NMBA for rapid‑sequence intubation and intermediate‑duration surgery. Its ~99‑second onset (vs. 231 s for vecuronium) and ready‑to‑use formulation eliminate reconstitution delays, making it essential for emergency and high‑volume surgical suites. Uniquely and completely reversible by sugammadex at any depth of block, it enables “deep block, immediate reversal” strategies for neurosurgery and laparoscopy. Note the 5.4‑fold higher anaphylaxis risk vs. vecuronium; pair procurement with sugammadex availability to unlock full clinical value.

Molecular Formula C32H53N2O4+
Molecular Weight 529.8 g/mol
CAS No. 119302-91-9
Cat. No. B000760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRocuronium
CAS119302-91-9
Synonyms1-(17-(acetoyl)-3-hydroxy-2-(4-morpholinyl)androstan-16-yl)-1-(2-propenyl)pyrrolidinium
Androstane-3,17-diol, 2-(4-morpholinyl)-16-(1-(2-propen-1-yl)-1-pyrrolidiniumyl)-, 17-acetate, (2beta,3alpha,5alpha,16beta,17beta)-
Esmeron
Esmerone
ORG 9426
ORG-9426
ORG9426
pyrrolidinium, 1-((2beta,3alpha,5alpha,16beta,17beta)-17-(acetyloxy)-3-hydroxy-2-(4-morpholinyl)androstan-16-yl)-1-(2-propenyl)-, bromide
rocuronium
rocuronium bromide
Zemuron
Molecular FormulaC32H53N2O4+
Molecular Weight529.8 g/mol
Structural Identifiers
SMILESCC(=O)OC1C(CC2C1(CCC3C2CCC4C3(CC(C(C4)O)N5CCOCC5)C)C)[N+]6(CCCC6)CC=C.[Br-]
InChIInChI=1S/C32H53N2O4/c1-5-14-34(15-6-7-16-34)28-20-26-24-9-8-23-19-29(36)27(33-12-17-37-18-13-33)21-32(23,4)25(24)10-11-31(26,3)30(28)38-22(2)35/h5,23-30,36H,1,6-21H2,2-4H3/q+1/t23-,24+,25-,26-,27-,28-,29-,30-,31-,32-/m0/s1
InChIKeyYXRDKMPIGHSVRX-OOJCLDBCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityComplete
2.84e-05 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Rocuronium (CAS 119302-91-9) Baseline Overview: Procurement-Ready Pharmacological and Regulatory Profile


Rocuronium bromide (CAS 119302-91-9) is a non-depolarizing aminosteroid neuromuscular blocking agent (NMBA) approved by the US FDA in 1994 for use as an adjunct to general anesthesia to facilitate both rapid sequence and routine tracheal intubation, and to provide skeletal muscle relaxation during surgery or mechanical ventilation [1]. It belongs to the intermediate-acting class of NMBAs, with a typical clinical duration of action of 30–60 minutes at standard intubating doses [2]. Structurally related to vecuronium, rocuronium is characterized by a lower molar potency (ED95 = 0.3 mg/kg) [2], which is a deliberate pharmacological design feature to achieve a faster onset of action relative to equipotent doses of other non-depolarizing agents [3].

Why Rocuronium (CAS 119302-91-9) Cannot Be Substituted Interchangeably with Vecuronium or Other Aminosteroid NMBAs in Procurement and Clinical Use


Despite belonging to the same aminosteroid chemical class as vecuronium and pancuronium, rocuronium exhibits a distinct pharmacological profile that precludes simple substitution. Its onset of action is approximately two minutes faster than that of vecuronium at equipotent doses [1], and its dose-response relationship differs significantly, being approximately five times less potent [2]. Furthermore, rocuronium is formulated as a ready-to-use solution, whereas vecuronium requires reconstitution from a lyophilized powder, introducing differences in preparation time and potential for dosing errors [3]. Importantly, rocuronium is uniquely and completely reversible by sugammadex (a γ-cyclodextrin chelator) at any time, a property not shared by benzylisoquinoline NMBAs like atracurium or cisatracurium, and with differing efficacy profiles compared to vecuronium reversal [4]. These factors collectively mean that procurement decisions based on class equivalence will not yield equivalent clinical or operational outcomes.

Rocuronium (CAS 119302-91-9) Product-Specific Quantitative Evidence Guide: Differentiating Data vs. Vecuronium, Atracurium, and Cisatracurium


Onset of Action: Rocuronium Achieves Intubating Conditions 2 Minutes Faster than Vecuronium at Equipotent Doses

Rocuronium's primary differentiation is its rapid onset. A 2024 double-blind, prospective, randomized study (n=100) found that the mean onset time to intubation was 99.6±12.03 seconds for rocuronium (0.6 mg/kg) compared to 231.0±13.21 seconds for vecuronium (0.1 mg/kg) (P<0.001) [1]. An earlier 1997 study showed an even faster onset: 54.9±10.9 seconds for rocuronium versus 102.8±26.9 seconds for vecuronium (P<0.05) [2]. A 1999 review confirmed that at equipotent doses, rocuronium's onset was approximately one minute, two minutes faster than either vecuronium or atracurium [3].

Neuromuscular blockade Anesthesia induction Rapid sequence intubation

Clinical Duration of Action: Rocuronium is Intermediate-Acting and Shorter than Atracurium at Standard Doses

Rocuronium's duration of action is comparable to vecuronium but significantly shorter than atracurium. A comparative study (n=120) found that the clinical duration (time to 25% recovery of T1) was 40.0±6.4 min for rocuronium (0.6 mg/kg) versus 52.3±7.2 min for atracurium (0.5 mg/kg) [1]. The recovery index (T1 25% to 75%) was also faster for rocuronium: 13.8±4.1 min compared to 17.8±4.2 min for atracurium [1]. A Chinese study (n=30) reported a clinical duration of 36.2±16.2 min for rocuronium, similar to vecuronium but shorter than atracurium's 42.5±12.8 min [2].

Neuromuscular blockade Surgical relaxation Duration of action

Potency (ED95): Rocuronium is Deliberately Low-Potency to Achieve Rapid Onset, Differentiating Procurement Value

Rocuronium's low potency is a deliberate design feature. Its ED95 is 0.3 mg/kg, compared to 0.05 mg/kg for vecuronium and 0.23 mg/kg for atracurium [1]. This makes rocuronium approximately five times less potent than vecuronium [2]. The inverse relationship between potency and onset time is well-established; low-potency agents achieve a faster onset because a larger number of molecules must be delivered to occupy the same proportion of receptors, leading to a more rapid initial blockade [3]. This design principle directly translates to rocuronium's clinical advantage in rapid sequence induction.

Pharmacodynamics Dose-response Drug design

Formulation Advantage: Ready-to-Use Solution vs. Lyophilized Powder for Vecuronium

Rocuronium is supplied as a ready-to-use aqueous solution (10 mg/mL), whereas vecurononium is supplied as a lyophilized powder requiring reconstitution before administration [1]. This difference has operational and safety implications. Reconstitution steps introduce potential for dosing errors, contamination, and delays in emergency situations. The ready-to-use formulation of rocuronium eliminates these steps, contributing to its suitability for rapid sequence induction where time and accuracy are critical [1].

Drug formulation Medication safety Operational efficiency

Anaphylaxis Risk: Rocuronium Has a Higher Reported Incidence than Vecuronium

Rocuronium is associated with a higher incidence of perioperative anaphylaxis compared to vecuronium. A 9-year retrospective study in South Korea (729,429 patient exposures) found the incidence of intraoperative anaphylaxis to be 3.8 per 100,000 for rocuronium (16 cases) versus 0.7 per 100,000 for vecuronium (2 cases) (P=0.014) [1]. Another source states rocuronium is 3× more likely to cause anaphylaxis than vecuronium, with an estimated incidence of 1:2500 [2]. This is a quantifiable safety differentiation that must be considered in procurement decisions, particularly in centers with high anaphylaxis risk protocols.

Drug safety Perioperative anaphylaxis Risk-benefit analysis

Rocuronium (CAS 119302-91-9) Best Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Rapid Sequence Intubation (RSI) in Emergency and Operating Room Settings

Rocuronium's ~99-second onset time (versus 231 seconds for vecuronium) makes it the preferred non-depolarizing NMBA for RSI, where rapid airway control is critical [1]. Its ready-to-use formulation eliminates reconstitution delays, further supporting this application. Procurement for emergency departments and trauma centers should prioritize rocuronium over vecuronium for this specific use case.

Moderate-Duration Surgical Procedures (30-60 Minutes)

With a clinical duration of 40.0±6.4 minutes (significantly shorter than atracurium's 52.3±7.2 minutes), rocuronium is optimally suited for procedures requiring intermediate relaxation without prolonged recovery [2]. This makes it a cost-effective choice for high-volume surgical suites performing procedures such as laparoscopic cholecystectomy, hernia repair, or orthopedic joint surgery.

Reversal-Centric Protocols Using Sugammadex

Rocuronium's unique susceptibility to complete and rapid reversal by sugammadex (a γ-cyclodextrin chelator) enables a "deep block, immediate reversal" strategy [3]. This is particularly valuable in procedures requiring intense relaxation until the final moments (e.g., neurosurgery, laparoscopic procedures) where rapid emergence from anesthesia is desired. Procurement of rocuronium should be paired with sugammadex availability to realize this full clinical value.

Contraindicated Settings: High Anaphylaxis Risk Patients and Centers with Limited Reversal Access

Given the 5.4-fold higher incidence of anaphylaxis compared to vecuronium (3.8 vs. 0.7 per 100,000) [4], rocuronium should be procured with caution for use in patients with known drug allergies or mastocytosis. Furthermore, in settings where sugammadex is not available (e.g., due to cost or formulary restrictions), the full clinical value of rocuronium's rapid onset is diminished, and alternative NMBAs like cisatracurium or vecuronium may be more appropriate from a risk-benefit procurement perspective.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Rocuronium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.